molecular formula C35H35N3O6 B8050580 N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine

N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine

Cat. No.: B8050580
M. Wt: 593.7 g/mol
InChI Key: HQQPLYGBSLXBEF-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine is a complex organic compound that features a unique combination of functional groups, including an oxetane ring, a benzyloxycarbonyl group, and a trityl-protected asparagine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine typically involves multiple steps, starting with the protection of the amino groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group, while the trityl group is used to protect the asparagine moiety. The oxetane ring is introduced through a cyclization reaction involving appropriate precursors.

    Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride and trityl chloride in the presence of a base such as triethylamine.

    Formation of Oxetane Ring: The oxetane ring is formed through a cyclization reaction, often involving the use of a strong base like sodium hydride (NaH) and a suitable leaving group.

    Coupling Reactions: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxetane ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, participating in covalent bonding with target molecules. The benzyloxycarbonyl and trityl groups provide steric hindrance and influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine
  • 2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)acetic acid

Uniqueness

N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine is unique due to its combination of protective groups and the presence of an oxetane ring. This structure provides a balance of stability and reactivity, making it a valuable tool in synthetic chemistry and drug design.

Properties

IUPAC Name

(2S)-4-oxo-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]-4-(tritylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N3O6/c39-31(38-35(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)21-30(32(40)41)37-34(24-43-25-34)23-36-33(42)44-22-26-13-5-1-6-14-26/h1-20,30,37H,21-25H2,(H,36,42)(H,38,39)(H,40,41)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQPLYGBSLXBEF-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)NC(CC(=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)N[C@@H](CC(=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.